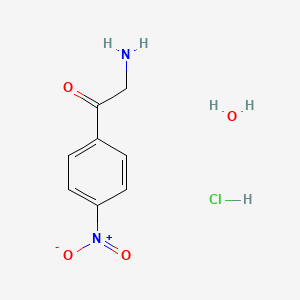

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate

Description

BenchChem offers high-quality 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(4-nitrophenyl)ethanone;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3.ClH.H2O/c9-5-8(11)6-1-3-7(4-2-6)10(12)13;;/h1-4H,5,9H2;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJVJGPKYPKSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-].O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379725 | |

| Record name | 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4740-22-1 | |

| Record name | 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate

Introduction

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, a key synthetic intermediate, holds considerable significance in the pharmaceutical landscape, notably as a precursor in the synthesis of the broad-spectrum antibiotic, chloramphenicol.[1][2][3][4] The physical properties of this crystalline solid are of paramount importance, governing its stability, handling, and reactivity in subsequent synthetic transformations. This guide provides a comprehensive overview of the known physical characteristics of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, alongside detailed experimental protocols for its thorough characterization. Understanding these properties is critical for researchers, scientists, and drug development professionals to ensure the robustness and reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API).

The presence of water in the crystal lattice, forming a hydrate, introduces an additional layer of complexity and significance. The hydration state of a pharmaceutical intermediate can profoundly influence its physicochemical properties, including solubility, dissolution rate, and stability.[1][2][3][4] Therefore, a thorough characterization of the hydrated form is a critical step in process development and quality control.

Physicochemical Properties

A summary of the fundamental physicochemical properties of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is presented below. It is important to note that while various suppliers list these properties, detailed experimental data, particularly for the hydrated form, is not extensively available in the public domain.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-1-(4-nitrophenyl)ethan-1-one;hydrochloride;hydrate | N/A |

| Synonyms | α-Amino-4-nitroacetophenone hydrochloride hydrate, 2-amino-p-nitroacetophenone hydrochloride hydrate | [5] |

| CAS Number | 4740-22-1 | [6] |

| Molecular Formula | C₈H₁₁ClN₂O₄ | [6] |

| Molecular Weight | 234.64 g/mol | [6] |

| Appearance | White to light yellow or pale cream crystalline solid/powder | [5] |

| Melting Point | Data for the hydrochloride salt is reported, but often without specifying the hydration state. A melting point of 245 °C has been noted for the hydrochloride. | [5] |

The Significance of the Hydrated State in Pharmaceutical Development

The presence of water molecules within the crystal lattice of a pharmaceutical compound, forming a hydrate, is a common phenomenon that can have profound implications for drug development. These water molecules are not merely adsorbed to the surface but are an integral part of the crystal structure, often participating in hydrogen bonding networks that stabilize the lattice.

The specific hydration state of an API or its intermediate can significantly affect:

-

Solubility and Dissolution Rate: Anhydrous and hydrated forms of a compound can exhibit different solubilities and dissolution rates, which in turn can impact the bioavailability of the final drug product.

-

Stability: The presence of water in the crystal lattice can influence the chemical and physical stability of a compound. In some cases, hydrates can be more stable than their anhydrous counterparts, while in others, they may be more susceptible to degradation.

-

Hygroscopicity: The tendency of a material to absorb moisture from the atmosphere is a critical parameter. Understanding the hygroscopic nature of a compound is essential for defining appropriate storage and handling conditions.

-

Mechanical Properties: The hydration state can affect the mechanical properties of a solid, such as its compressibility and flowability, which are important considerations in the formulation of solid dosage forms.

Given these factors, the thorough characterization of the hydrated state of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride is not merely an academic exercise but a critical component of robust process development and quality control in the synthesis of chloramphenicol and other potential APIs.

Caption: The influence of the hydrated state on key pharmaceutical properties.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions and desolvation events. For a hydrated compound, the DSC thermogram would be expected to show an endothermic event corresponding to the loss of water (dehydration) prior to or concurrently with the melting of the anhydrous form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a hydrated compound, TGA is crucial for quantifying the amount of water in the crystal lattice. The TGA curve would show a weight loss step corresponding to the loss of water upon heating. The stoichiometry of the hydrate can be calculated from the percentage of weight loss.

Experimental Protocol for Thermal Analysis

Objective: To determine the thermal properties (melting point, dehydration temperature, and water content) of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

-

DSC Analysis:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 260 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Use a nitrogen purge to maintain an inert atmosphere.

-

Record the heat flow as a function of temperature.

-

-

TGA Analysis:

-

Heat the sample from ambient temperature to a temperature where complete decomposition is expected (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Use a nitrogen purge.

-

Record the weight loss as a function of temperature.

-

Data Analysis:

-

DSC: Determine the onset and peak temperatures of any endothermic or exothermic events. The endotherm corresponding to melting provides the melting point. Any preceding endotherms may indicate desolvation.

-

TGA: Calculate the percentage weight loss in the temperature range corresponding to the loss of water. From this, the number of water molecules per molecule of the compound can be determined.

Caption: A typical workflow for the thermal analysis of a hydrated compound.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, the FTIR spectrum would be expected to show characteristic absorption bands for the following groups:

-

O-H stretch (water of hydration): A broad band in the region of 3200-3500 cm⁻¹.

-

N-H stretch (primary amine hydrochloride): A broad, complex series of bands in the region of 2400-3200 cm⁻¹.

-

C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-N stretch (amine): In the region of 1020-1250 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic bands in the fingerprint region and above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: A ¹H NMR spectrum of the hydrochloride salt of 2-Amino-1-(4-nitrophenyl)ethan-1-one is available in the PubChem database. The expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆) would be:

-

Aromatic protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the para-substituted benzene ring.

-

Methylene protons (-CH₂-): A singlet or a multiplet for the two protons adjacent to the carbonyl and amino groups, likely in the region of δ 4.0-5.0 ppm.

-

Amine protons (-NH₃⁺): A broad singlet, the chemical shift of which can be variable and dependent on concentration and temperature, often in the region of δ 8.0-9.0 ppm.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for the characterization of crystalline solids. Each crystalline form of a compound has a unique XRPD pattern, which serves as a "fingerprint" for that specific form. XRPD is essential for:

-

Identifying the crystalline form: Distinguishing between anhydrous, hydrated, and polymorphic forms.

-

Assessing crystallinity: Determining whether a sample is crystalline or amorphous.

-

Monitoring phase transformations: Observing changes in the crystalline form as a function of temperature, humidity, or other processing conditions.

While a specific XRPD pattern for 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is not publicly available, a standard experimental protocol for its determination is provided below.

Experimental Protocol for XRPD

Objective: To obtain the characteristic X-ray powder diffraction pattern of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate.

Instrumentation:

-

X-ray Powder Diffractometer with a Cu Kα radiation source.

Methodology:

-

Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Mount the powder on a sample holder.

-

Data Collection:

-

Scan the sample over a 2θ range of, for example, 2° to 40°.

-

Use a step size of 0.02° and a scan speed of 1°/min.

-

-

Data Analysis:

-

Plot the intensity of the diffracted X-rays versus the 2θ angle.

-

Identify the characteristic peaks (2θ values) and their relative intensities.

-

Solubility

The solubility of a pharmaceutical intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The hydrochloride salt form of 2-Amino-1-(4-nitrophenyl)ethan-1-one is expected to enhance its solubility in polar solvents compared to the free base due to the ionic nature of the ammonium chloride group.

While quantitative solubility data is not widely published, a qualitative assessment suggests that the compound is likely to be soluble in water and polar organic solvents.

Experimental Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate in various solvents at a controlled temperature.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane).

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the saturated solution to remove any undissolved solid.

-

Analyze the concentration of the compound in the clear filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Conclusion

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is a fundamentally important intermediate in pharmaceutical synthesis. A thorough understanding of its physical properties is essential for ensuring process control, product quality, and regulatory compliance. While a complete dataset of its physical characteristics, particularly for the hydrated form, is not yet in the public domain, this guide provides a comprehensive overview of the known properties and, crucially, the detailed experimental methodologies required to fully characterize this compound. The provided protocols for thermal analysis, spectroscopy, X-ray diffraction, and solubility determination serve as a robust framework for researchers and drug development professionals to generate the necessary data for their specific applications. The continued investigation and documentation of these properties will undoubtedly contribute to the more efficient and reliable synthesis of vital medicines.

References

-

Wadhwa, A., Ali, F., Parveen, S., & Kumar, R. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. Current Organic Synthesis, 17(5), 382-388. [Link]

-

PubMed. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. Current Organic Synthesis. [Link]

-

Semantic Scholar. (2020). Synthesis, structural, thermal characterization and spectroscopic investigation of chloramphenicol impurity A for the quality control of chloramphenicol and its formulation as per international compendium. Current Organic Synthesis. [Link]

-

ResearchGate. (2020). Structure of chloramphenicol (I) and its potential impurity 2-amino-1-(4-nitrophenyl)propane-1,3-diol (II). [Link]

-

PubChem. 2-Amino-1-(4-nitrophenyl)ethanone. [Link]

- Google Patents. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, structural, thermal characterization and spectroscopic investigation of chloramphenicol impurity A for the quality control of chloramphenicol and its formulation as per international compendium. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride | 5425-81-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Characterization of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate: A Technical Guide

Introduction: Unveiling a Key Synthetic Intermediate

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is a pivotal intermediate in synthetic organic chemistry, particularly in the preparation of various pharmaceutical and biologically active compounds. Its structure, featuring a reactive aminoketone backbone combined with the electron-withdrawing nitro group, makes it a versatile building block. Accurate and comprehensive characterization of this compound is paramount to ensure the identity, purity, and quality of downstream products. This in-depth technical guide provides a detailed analysis of the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into the structural elucidation of this important molecule.

The hydrochloride salt form of the parent compound, 2-amino-1-(4-nitrophenyl)ethanone, enhances its stability and aqueous solubility, which is often advantageous for reaction chemistry and biological screening. The presence of a hydrate indicates that water molecules are incorporated into the crystal lattice. A thorough spectroscopic analysis is essential to confirm the integrity of the molecule, the presence of the hydrochloride salt, and the water of hydration.

Molecular Structure and Key Features

The structural integrity of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is the foundation of its chemical reactivity. The key features to be confirmed by spectroscopic methods are:

-

The para-substituted nitrophenyl ring.

-

The ethanone backbone with a carbonyl group and a methylene group.

-

The primary amino group, which will be protonated in the hydrochloride salt form (ammonium).

-

The presence of a chloride counter-ion.

-

The presence of water of hydration.

Caption: Molecular structure of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The protonation of the amino group to an ammonium salt leads to a downfield shift of the adjacent methylene protons and the appearance of broad, exchangeable ammonium protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 2H | Ar-H (ortho to NO₂) |

| ~8.2 | d | 2H | Ar-H (meta to NO₂) |

| ~4.5 | s | 2H | -CH₂- |

| ~3.5 (broad) | s | 3H | -NH₃⁺ |

| ~3.3 (broad) | s | 2H | H₂O |

Note: Predicted data is based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent and concentration.

Interpretation and Causality:

-

Aromatic Protons: The para-substituted aromatic ring is expected to give rise to two distinct signals, both appearing as doublets due to coupling with their neighboring protons. The protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and appear at a lower field (~8.4 ppm) compared to the protons meta to the nitro group (~8.2 ppm).

-

Methylene Protons: The methylene protons adjacent to the carbonyl group and the protonated amino group are expected to appear as a singlet at around 4.5 ppm. The singlet nature arises from the lack of adjacent protons for coupling.

-

Ammonium Protons: The three protons of the ammonium group are typically broad due to rapid exchange with the solvent and quadrupolar relaxation of the nitrogen atom. Their chemical shift is highly dependent on the solvent, concentration, and temperature.

-

Water Protons: The protons of the water of hydration will also appear as a broad singlet, and its chemical shift is highly variable.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O |

| ~150 | Ar-C (ipso to NO₂) |

| ~140 | Ar-C (ipso to C=O) |

| ~130 | Ar-CH (ortho to NO₂) |

| ~124 | Ar-CH (meta to NO₂) |

| ~45 | -CH₂- |

Note: Predicted data is based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent and concentration.

Interpretation and Causality:

-

Carbonyl Carbon: The carbonyl carbon of the ketone is significantly deshielded and appears at a very low field (~195 ppm).

-

Aromatic Carbons: The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon atom attached to the nitro group is the most downfield among the aromatic carbons due to the strong electron-withdrawing nature of the nitro group.

-

Methylene Carbon: The methylene carbon adjacent to the carbonyl and ammonium groups appears in the aliphatic region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of aminoketone hydrochlorides is as follows:

-

Sample Preparation: Accurately weigh 10-20 mg of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for observing exchangeable protons like those of the ammonium group and water.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Medium-Strong | O-H stretch (water of hydration) |

| 3200-2800 (broad) | Medium-Strong | N-H stretch (ammonium salt) |

| ~1690 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| ~1520, ~1350 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

Interpretation and Causality:

-

O-H and N-H Stretching: The broad absorption in the 3400-2800 cm⁻¹ region is characteristic of the overlapping stretching vibrations of the O-H bonds in the water of hydration and the N-H bonds of the ammonium group.

-

C=O Stretching: A strong, sharp peak around 1690 cm⁻¹ is a definitive indicator of the carbonyl group of the aryl ketone. Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.

-

N-O Stretching: The two strong absorption bands at approximately 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) are characteristic of the nitro group.

Experimental Protocol: IR Spectroscopy

A standard protocol for acquiring the IR spectrum of a solid sample:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Caption: A simplified representation of potential fragmentation pathways in ESI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate. NMR spectroscopy elucidates the precise atomic connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the structural integrity through fragmentation analysis. This detailed spectroscopic guide serves as an authoritative reference for researchers and scientists, ensuring the confident identification and quality assessment of this crucial synthetic intermediate in drug discovery and development.

References

-

PubChem - National Center for Biotechnology Information. 2-Amino-1-(4-nitrophenyl)ethanone. [Link] [1]2. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate

This guide provides a comprehensive technical overview of a reliable and well-established pathway for the synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate. The content herein is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis, emphasizing not just the procedural steps but the underlying chemical principles and practical considerations for a successful and safe execution.

Introduction

2-Amino-1-(4-nitrophenyl)ethan-1-one, and its hydrochloride salt, is a valuable building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a primary amine adjacent to a carbonyl group on a nitrophenyl scaffold, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates. This guide will detail a robust two-step synthesis commencing from 4-nitroacetophenone.

Overall Synthesis Pathway

The synthesis is logically divided into two primary stages: the α-bromination of the starting ketone, followed by the formation of the primary amine hydrochloride via the Delépine reaction. This approach is favored for its selectivity and the relatively mild conditions required for the amination step.[1][2]

Caption: Overall two-step synthesis pathway from 4-nitroacetophenone.

Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | Light yellow crystalline | 76 - 78 |

| 2-Bromo-1-(4-nitrophenyl)ethanone | C₈H₆BrNO₃ | 244.04 | Yellow solid | 98 - 100 |

| 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate | C₈H₁₁ClN₂O₄ | 234.64 | White to light yellow powder | Not specified |

Step 1: α-Bromination of 4-Nitroacetophenone

The initial step involves the selective bromination of the α-carbon of 4-nitroacetophenone. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution, thus favoring the desired side-chain bromination.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone

This protocol is adapted from a similar synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-nitroacetophenone (10 g, 60.5 mmol) in chloroform (50 ml).

-

Acid Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (3.2 ml) to the solution.

-

Bromination: Heat the mixture to a gentle reflux (approximately 60-65°C). Slowly add a solution of bromine (3.1 ml, 60.5 mmol) in chloroform (20 ml) from the dropping funnel over a period of 1 hour. The red-brown color of bromine should dissipate as it is consumed.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by pouring it into 100 ml of cold water. Separate the organic layer using a separatory funnel.

-

Purification of Intermediate: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 ml) to neutralize any remaining acid, followed by a wash with brine (50 ml). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-1-(4-nitrophenyl)ethanone. The crude product can be further purified by recrystallization from ethanol to afford a yellow solid.

Step 2: The Delépine Reaction for Primary Amine Synthesis

The Delépine reaction is a classic and efficient method for the synthesis of primary amines from alkyl halides.[4][5] It involves the reaction of the halide with hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt. This salt is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride, along with formaldehyde and ammonium chloride as byproducts.[5] This method is particularly advantageous as it avoids the over-alkylation often seen in direct amination reactions.[6]

Experimental Protocol: Synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate

-

Formation of the Hexaminium Salt: Dissolve the 2-bromo-1-(4-nitrophenyl)ethanone (10 g, 41.0 mmol) in chloroform (100 ml) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. To this solution, add hexamethylenetetramine (6.3 g, 45.1 mmol).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. The quaternary ammonium salt will precipitate out of the solution as a solid.

-

Isolation of the Salt: Cool the reaction mixture to room temperature and collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold chloroform or diethyl ether and air dry.

-

Acidic Hydrolysis: In a larger flask, prepare a solution of concentrated hydrochloric acid (30 ml) in 95% ethanol (200 ml). Add the dried hexaminium salt to this acidic solution.

-

Hydrolysis Reaction: Heat the mixture to reflux and stir for 6-8 hours. During this time, the hexaminium salt will decompose.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath. The product, 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride, will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and then with diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield the final compound as a white to light yellow powder. The presence of water in the final product as a hydrate is common.

Characterization of the Final Product

The structure and purity of the synthesized 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the downfield region), and a singlet for the methylene protons adjacent to the carbonyl and amino groups. The amino protons may appear as a broad singlet.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the key functional groups. Expected vibrational frequencies include a C=O stretch (around 1680-1700 cm⁻¹), an N-H stretch from the ammonium salt (broad band around 3000-3300 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1520-1560 cm⁻¹ and 1340-1350 cm⁻¹, respectively).[7]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the free amine form of the product.

Safety and Handling

A thorough understanding and implementation of safety protocols are paramount for the successful execution of this synthesis.

-

4-Nitroacetophenone: This compound is harmful if swallowed and can cause skin and eye irritation.[8][9] It is stable under normal conditions but should be stored in a cool, well-ventilated place away from strong bases.[8]

-

Bromine: Bromine is a highly corrosive and toxic substance.[10] It should be handled with extreme care in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield, is mandatory.[11] Have a solution of sodium thiosulfate readily available to neutralize any spills.[11]

-

2-Bromo-1-(4-nitrophenyl)ethanone: This intermediate is a corrosive lachrymator and should be handled with the same precautions as bromine.[12]

-

Hexamethylenetetramine (HMTA): HMTA is a flammable solid and may cause an allergic skin reaction.[2][13] It should be kept away from open flames and strong oxidizing agents or acids.[2]

-

General Precautions: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses. All manipulations should be performed in a well-functioning chemical fume hood.

Caption: Workflow for ensuring safety during the synthesis process.

Conclusion

The described two-step synthesis pathway, involving α-bromination followed by the Delépine reaction, provides a reliable and efficient method for the preparation of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate. By understanding the underlying chemical principles, adhering to the detailed experimental protocols, and prioritizing safety, researchers can successfully synthesize this valuable chemical intermediate for further applications in their scientific endeavors.

References

- Delépine, M. Bull. Soc. Chim. Fr.1895, 13, 352-361.

-

Chembro. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

-

Carl ROTH. Hexamethylene tetramine Safety Data Sheet. [Link]

-

Slideshare. Bromine handling and safety. [Link]

-

RSC Education. Handling liquid bromine and preparing bromine water. [Link]

-

Chemos GmbH & Co. KG. Hexamethylenetetramine Safety Data Sheet. [Link]

-

CPAchem Ltd. Hexamethylenetetramine solution (OP003) - Safety data sheet. [Link]

-

Reddit. Safely handling a liter of Bromine? [Link]

-

ICL Industrial Products. BROMINE BROMINE - Safety Handbook. [Link]

-

PubChem. 1-(2-Bromo-4-nitrophenyl)ethanone. [Link]

-

Kumar, A., et al. Acta Crystallographica Section E: Structure Reports Online, 2009 , 65(12), o2837. [Link]

-

Jangir, N., et al. ResearchGate, 2018 . [Link]

-

Stenutz, R. 2-bromo-1-(4-nitrophenyl)-1-ethanone. [Link]

-

NIST. Ethanone, 2-bromo-1-(4-nitrophenyl)-. [Link]

-

PubChem. 1-(4-Bromo-2-nitrophenyl)ethanone. [Link]

-

Organic Chemistry Portal. Delépine Reaction. [Link]

-

Wikipedia. Delépine reaction. [Link]

-

Alfa Aesar. 1-Bromo-4-nitrobenzene Safety Data Sheet. [Link]

-

Matrix Fine Chemicals. 2-BROMO-1-(4-NITROPHENYL)ETHAN-1-ONE. [Link]

-

Name Reactions in Organic Synthesis. Delepine Reaction. [Link]

-

ResearchGate. Delépine amine synthesis. [Link]

-

PubChem. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride. [Link]

-

PubChem. 2-Amino-1-(4-nitrophenyl)ethanone. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delepine reaction [organic-chemistry.org]

- 5. Delépine reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. fishersci.com [fishersci.com]

- 10. dollycorporation.com [dollycorporation.com]

- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. chemos.de [chemos.de]

A Technical Guide to the Mechanistic Diversity of 2-Amino-1-(4-nitrophenyl)ethan-1-one Derivatives

Abstract

The 2-amino-1-(4-nitrophenyl)ethan-1-one core structure represents a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. The inherent electronic properties of the nitrophenyl group, combined with the reactivity of the aminoethanone chain, allow for extensive chemical modifications, leading to derivatives with potent and diverse pharmacological activities. This technical guide provides an in-depth exploration of the primary mechanisms of action demonstrated by these derivatives, focusing on their applications as antimicrobial, anticancer, and anti-inflammatory agents. We will dissect the molecular interactions, signaling pathways, and key experimental methodologies used to elucidate these mechanisms, offering researchers and drug development professionals a comprehensive overview of this important chemical class.

Introduction: The 2-Amino-1-(4-nitrophenyl)ethan-1-one Scaffold

The title compound, also known as 4-nitrophenacylamine, is a synthetic building block characterized by a phenyl ring substituted with a nitro group at the para position, and an ethanone chain with a terminal amine. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and its interactions with biological targets.[1] This feature is often crucial for the observed biological activities of its derivatives.[1] The true pharmacological potential of this scaffold is unlocked through chemical derivatization, primarily at the amino group and the α-carbon, leading to a multitude of structures including Schiff bases, chalcones, thiazolidinones, and various heterocyclic compounds.[2][3][4] This guide will systematically explore the distinct mechanisms of action that arise from these structural modifications.

Antimicrobial Mechanisms of Action

Derivatives of 2-amino-1-(4-nitrophenyl)ethan-1-one are potent antimicrobial agents, a property largely attributed to the nitroaromatic moiety.[1] The prevailing mechanism involves the intracellular reduction of the nitro group.

Reductive Activation and Generation of Cytotoxic Radicals

The primary antimicrobial mechanism for many nitroaromatic compounds is their ability to undergo bioreduction within microbial cells.[1] This process is particularly effective in anaerobic or microaerophilic environments characteristic of many pathogenic bacteria and protozoa.

-

Mechanism: The nitro group (R-NO₂) is reduced by microbial nitroreductases, accepting electrons to form a nitroso radical anion (R-NO₂⁻).

-

Oxygen's Role: In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," generating superoxide radicals (O₂⁻).

-

Cytotoxicity: Under low-oxygen conditions, further reduction leads to the formation of highly reactive and cytotoxic nitroso (R-NO) and hydroxylamino (R-NHOH) species. These intermediates can damage microbial DNA, proteins, and lipids, leading to cell death.[5]

This mechanism is central to the activity of established nitro-containing drugs like metronidazole and is a key principle in the design of new antimicrobial derivatives.[5][6]

Experimental Workflow for Antimicrobial Activity Assessment

A logical workflow is essential to identify and characterize the antimicrobial properties of new derivatives. This process begins with broad screening and progresses to detailed mechanistic studies.

Caption: Workflow for antimicrobial drug discovery using nitrophenyl derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution assay is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This provides quantitative data on the potency of a derivative.[7]

Methodology:

-

Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.

-

Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only). If using a solvent like DMSO, a solvent control is also necessary.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the absorbance at 600 nm.

Anticancer Mechanisms of Action

The structural versatility of 2-amino-1-(4-nitrophenyl)ethan-1-one derivatives has led to the development of potent anticancer agents acting through multiple mechanisms, most notably the induction of apoptosis and the inhibition of key signaling proteins.

Induction of Apoptosis via Intrinsic Pathway

A primary mechanism for many anticancer derivatives is the initiation of programmed cell death, or apoptosis. Studies on 4-thiazolidinone derivatives synthesized from this scaffold have shown they can effectively trigger the intrinsic (mitochondrial) apoptotic pathway.[3]

-

Mitochondrial Disruption: The compounds induce a decrease in the mitochondrial membrane potential (MMP), a critical early event in apoptosis.[3]

-

Protein Regulation: This is followed by the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome C from the mitochondria into the cytosol.[3]

-

Caspase Activation: Cytochrome C release triggers the activation of a cascade of executioner caspases (e.g., Caspase-3, Caspase-7), which dismantle the cell, leading to apoptotic cell death.

-

ROS Generation: A significant increase in intracellular reactive oxygen species (ROS) is often observed, which can further damage mitochondria and amplify the apoptotic signal.[3]

Caption: Intrinsic apoptosis pathway induced by nitrophenyl derivatives.

Inhibition of Protein Kinases

The scaffold can be elaborated to design inhibitors of protein kinases, enzymes that are often dysregulated in cancer. Certain purine derivatives have shown inhibitory activity against kinases like Platelet-Derived Growth Factor Receptor (PDGFR), which is crucial for tumor growth and angiogenesis.[8]

-

Mechanism of Inhibition: These derivatives act as Type 1 kinase inhibitors, binding to the ATP-binding pocket of the kinase in its active conformation. They form hydrogen bonds with amino acids in the "hinge region," preventing the binding of ATP and thus blocking the downstream signaling cascade that promotes cell proliferation and survival.[8]

Quantitative Data on Anticancer Activity

The efficacy of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism | Reference |

| 2,6-Dichloro-purine | K562 (Leukemia) | 2.27 | Kinase Inhibition, Apoptosis | [8] |

| 2,6-Dichloro-purine | HL-60 (Leukemia) | 1.42 | Kinase Inhibition, Apoptosis | [8] |

| 5-Nitrofuryl-thiazolidinone | MCF-7 (Breast) | Significant Inhibition | Apoptosis, ROS Generation | [3] |

| Quinone Derivative (ABQ-3) | HCT-116 (Colon) | 5.22 | Apoptosis, DNA Binding | [9] |

| Quinone Derivative (ABQ-3) | MCF-7 (Breast) | 7.46 | Apoptosis, DNA Binding | [9] |

Protocol: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a standard initial method to determine a compound's cytotoxic effect on cancer cell lines.[3]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value by plotting cell viability against compound concentration.[1]

Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key factor in many diseases. Chalcone derivatives, which can be readily synthesized from 2-amino-1-(4-nitrophenyl)ethan-1-one precursors, have demonstrated significant anti-inflammatory properties.[10]

Inhibition of Pro-inflammatory Enzymes

The primary mechanism involves the inhibition of enzymes responsible for synthesizing inflammatory mediators.

-

COX/LOX Inhibition: Nitro-containing chalcones have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10] These enzymes are critical in the arachidonic acid pathway, which produces prostaglandins and leukotrienes—potent mediators of pain, fever, and inflammation. By blocking these enzymes, the derivatives reduce the inflammatory response.

Modulation of Signaling Pathways

In addition to direct enzyme inhibition, these compounds can modulate intracellular signaling pathways that control the expression of pro-inflammatory genes.

-

NF-κB and MAPK Inhibition: Some nitrophenyl compounds may exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central regulators of inflammation, and their inhibition leads to a decreased production of cytokines, chemokines, and other pro-inflammatory molecules.

Conclusion

The 2-amino-1-(4-nitrophenyl)ethan-1-one scaffold is a testament to the power of a versatile chemical core in drug discovery. The derivatives stemming from this single parent compound exhibit a remarkable breadth of biological activity, targeting distinct cellular machinery in microbes and human cancer cells. Their mechanisms—ranging from redox-cycling and radical generation in antimicrobial applications to the induction of apoptosis and kinase inhibition in oncology—highlight the profound impact of specific structural modifications. The continued exploration of this chemical space, guided by the robust experimental workflows outlined in this guide, holds significant promise for the development of novel therapeutics to address pressing medical needs.

References

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Available at: [Link]

-

Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives | Request PDF. (n.d.). ResearchGate. Available at: [Link]

-

Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (n.d.). NIH. Available at: [Link]

-

2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3 | CID 408542. (n.d.). PubChem. Available at: [Link]

-

Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. (2019). PubMed. Available at: [Link]

-

Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. (2017). CORE. Available at: [Link]

-

Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. Available at: [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Available at: [Link]

-

Antimicrobial and antifungal activity of some products derived through the condensation of antibiotics and amino acids. (2007). ResearchGate. Available at: [Link]

-

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride | C8H9ClN2O3. (n.d.). PubChem. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. Available at: [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. Available at: [Link]

-

Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI. Available at: [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. Available at: [Link]

-

Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. (n.d.). PubMed Central. Available at: [Link]

-

(PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). ResearchGate. Available at: [Link]

-

Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. (2023). MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Research Applications of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate

Foreword: Unveiling the Potential of a Versatile Synthetic Building Block

In the dynamic landscape of pharmaceutical research and development, the identification and utilization of versatile chemical intermediates are paramount to the successful discovery of novel therapeutic agents. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, a seemingly simple molecule, represents a cornerstone in the synthesis of a diverse array of biologically active compounds. This technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the potential applications of this compound, delving into its synthetic utility, underlying mechanisms of action of its derivatives, and practical experimental protocols. Our focus will be on providing not just the "what" but the "why," fostering a deeper understanding of the chemical principles and biological rationale that underpin its use in modern drug discovery.

Physicochemical Properties and Characterization

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, also known by its synonyms α-Amino-4'-nitroacetophenone hydrochloride and 4-Nitrophenacylamine hydrochloride, is a stable, crystalline solid.[1] The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 4740-22-1 | [2][3] |

| Molecular Formula | C₈H₁₁ClN₂O₄ | [3] |

| Molecular Weight | 234.64 g/mol | [3] |

| Appearance | Solid | - |

| Melting Point | 134 °C | [3] |

| Boiling Point | 90 °C | [3] |

| Parent Compound (Free Base) | 2-Amino-1-(4-nitrophenyl)ethanone | [2] |

| Parent Compound CAS | 4740-22-1 | [2] |

| Parent Compound Mol. Formula | C₈H₈N₂O₃ | [2] |

| Parent Compound Mol. Weight | 180.16 g/mol | [2] |

Note on Physical Properties: The reported boiling point of 90 °C appears unusually low for a compound of this nature and may warrant experimental verification.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons and the methylene protons. The protons on the p-substituted benzene ring would likely appear as two distinct doublets in the downfield region. The methylene protons adjacent to the carbonyl group would be expected to appear as a singlet, also in the downfield region due to the electron-withdrawing effects of the carbonyl and amino groups. The protons of the ammonium group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display characteristic signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbon atom of the carbonyl group will be significantly deshielded and appear at a low field. The carbons attached to the electron-withdrawing nitro group will also be deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the functional groups present. Key vibrational frequencies would include a C=O stretch (around 1680-1700 cm⁻¹), an N-H stretch from the ammonium group (broadband around 2400-3200 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively).[1]

-

Mass Spectrometry (MS): The mass spectrum of the free base (2-amino-1-(4-nitrophenyl)ethanone) would show a molecular ion peak corresponding to its molecular weight (180.16 g/mol ). Fragmentation patterns would likely involve the loss of the amino and nitro groups.

A Cornerstone in Pharmaceutical Synthesis

The primary and most significant application of 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is as a versatile intermediate in the synthesis of a range of pharmaceuticals. Its bifunctional nature, possessing both a reactive amino group and a ketone, allows for a multitude of chemical transformations.

Synthesis of Chloramphenicol: A Classic Example

A prominent historical and practical application of this compound is as a key precursor in the total synthesis of the broad-spectrum antibiotic, Chloramphenicol.[4][5] The synthesis of Chloramphenicol from 4-nitroacetophenone involves a multi-step process where 2-amino-1-(4-nitrophenyl)ethanone is a critical intermediate.

Figure 1: Simplified synthetic pathway of Chloramphenicol highlighting the role of 2-Amino-1-(4-nitrophenyl)ethanone.

A Scaffold for Novel MCR-1 Inhibitors

The rise of antibiotic resistance is a pressing global health issue. Derivatives of 1-phenyl-2-(phenylamino)ethanone, which can be synthesized from 2-amino-1-(4-nitrophenyl)ethanone, have been identified as promising inhibitors of mobilized colistin resistance (MCR-1), an enzyme that confers resistance to the last-resort antibiotic colistin.[6] The 1-phenyl-2-(phenylamino)ethanone core structure serves as a crucial scaffold for designing these inhibitors.[6]

Precursor for Anticoagulant Drug Intermediates

This versatile building block also finds application in the synthesis of intermediates for modern anticoagulant drugs. For instance, it is a precursor for the synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, a key intermediate in the production of Apixaban, a widely used factor Xa inhibitor.[7]

Potential Biological Activity and Mechanism of Action

While 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is primarily used as a synthetic intermediate, the nitroaromatic moiety present in this compound and its derivatives is associated with significant biological activity, particularly antimicrobial effects.[8][9][10]

The Nitroaromatic Pharmacophore: A Double-Edged Sword

Nitroaromatic compounds are known for their broad-spectrum activity against anaerobic bacteria and parasites.[9][10] This biological action is a direct consequence of the reductive bioactivation of the nitro group within the target organisms.[9]

Figure 2: General mechanism of antimicrobial action of nitroaromatic compounds.

This reductive process, catalyzed by nitroreductase enzymes present in anaerobic microbes, generates highly reactive nitrogen species (RNS), such as nitric oxide (NO) and nitroxyl (HNO).[9] These RNS are cytotoxic, causing widespread damage to essential cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[11]

Biological Activity of Derivatives

While quantitative biological data for the parent compound is scarce, studies on its derivatives have demonstrated significant activity:

| Derivative Class | Biological Activity | Quantitative Data (Example) | Source(s) |

| Aminobenzylated 4-Nitrophenols | Antibacterial (Gram-positive) | MIC as low as 1.23 μM for a chlorine derivative against MDR S. aureus and E. faecalis | [8] |

| 1-Phenyl-2-(phenylamino) Ethanone Derivatives | MCR-1 Inhibition | - | [6] |

| 4-Aminophenol Derivatives | Antibacterial, Antifungal, Antidiabetic | Broad-spectrum activity against various bacterial and fungal strains | [12] |

Experimental Protocols

The following protocols are provided as illustrative examples of how 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate and its derivatives can be synthesized and evaluated in a research setting.

Synthesis of a 1-Phenyl-2-(phenylamino)ethanone Derivative (A Representative MCR-1 Inhibitor Precursor)

This protocol describes a general procedure for the N-alkylation of 2-amino-1-(4-nitrophenyl)ethanone with a substituted benzyl halide, a key step in the synthesis of various biologically active molecules.

Materials:

-

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate

-

Substituted benzyl bromide (e.g., 4-chlorobenzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).

-

Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride and generate the free amine in situ.

-

Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired N-benzylated derivative.

Figure 3: Workflow for the synthesis of an N-benzylated derivative.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a synthesized derivative against a bacterial strain.

Materials:

-

Synthesized compound (stock solution in DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a serial two-fold dilution of the synthesized compound in MHB in a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is a chemical intermediate of significant value in medicinal chemistry and drug discovery. Its utility as a precursor for the synthesis of important drugs like Chloramphenicol and its role in the development of novel agents to combat antibiotic resistance underscore its importance. The inherent biological activity of the nitroaromatic scaffold in its derivatives offers a promising avenue for the discovery of new antimicrobial agents. Future research efforts could focus on the synthesis of novel derivatives with improved efficacy and reduced toxicity, as well as on exploring their potential in other therapeutic areas such as antiviral and anticancer applications. A thorough understanding of the structure-activity relationships and the mechanisms of action of these compounds will be crucial for the rational design of the next generation of therapeutics derived from this versatile building block.

References

- Gouda, M. A., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.

-

PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2728.

- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

- Gomes, A., et al. (2018). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega, 3(11), 15917–15926.

- Goodwin, A. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 985.

- Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. Molecules, 28(16), 6139.

-

MDPI. (n.d.). Nitroaromatic Antibiotics. Encyclopedia. Retrieved from [Link]

- Google Patents. (n.d.). CN102399164B - Method for synthesizing chloramphenicol from nitromethane.

-

PubChem. (n.d.). 3-Nitrophenacylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Sharifi-Rad, J., et al. (2021). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 26(21), 6595.

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

- da Silva, V. M., et al. (2018). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 29(5), 945-968.

-

ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

SlideShare. (n.d.). Chloramphenicol. Retrieved from [Link]

- Abdel-Aziz, M. M., et al. (2016). In vitro antibacterial activity of some antihistaminics belonging to different groups against multi-drug resistant clinical isolates. Journal of infection and public health, 9(6), 793–802.

-

ResearchGate. (n.d.). General reduction mechanism of nitroaromatic compounds. Retrieved from [Link]

- Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1779-1785.

- Kulakov, I. V., et al. (2008). Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.

- Aslam, M., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(11), 3326.

-

ChemWhat. (n.d.). 2-AMINO-1-(4-NITROPHENYL)ETHAN-1-ONE HYDROCHLORIDE HYDRATE. Retrieved from [Link]

- Pérez-Reinado, E., et al. (2006). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS microbiology reviews, 30(3), 475–504.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in Pharma Manufacturing. Retrieved from [Link]

- Google Patents. (n.d.). WO2018086287A1 - Method for preparing chloramphenicol compound.

- Rahman, M., et al. (2018). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. IntechOpen.

-

ResearchGate. (n.d.). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3 | CID 408542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjpsonline.com [wjpsonline.com]

- 8. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]

- 11. scielo.br [scielo.br]

- 12. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]

Methodological & Application

Using 2-Amino-1-(4-nitrophenyl)ethan-1-one as a precursor for medicinal chemistry

Application Note

Topic: Using 2-Amino-1-(4-nitrophenyl)ethan-1-one as a Precursor for Medicinal Chemistry

Introduction: The Strategic Value of a Dual-Functionality Precursor

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The ability to rapidly generate diverse molecular scaffolds from a common, reliable precursor is a significant advantage. 2-Amino-1-(4-nitrophenyl)ethan-1-one, often available as its hydrochloride salt for enhanced stability, is a prime example of such a strategic starting material.[1] Its value lies in the orthogonal reactivity of its two key functional groups: the α-amino ketone and the aromatic nitro group.

-

The α-Amino Ketone Moiety: This is a classic pharmacophore building block, perfectly primed for constructing a wide variety of nitrogen-containing heterocycles. It readily participates in condensation reactions with dicarbonyls, aldehydes, and other electrophilic partners to form core structures like imidazoles and pyrazines, which are prevalent in clinically approved drugs.[2][3][4]

-

The Aromatic Nitro Group: This electron-withdrawing group serves as a latent amino group. Its presence activates the molecule for certain reactions and, crucially, it can be reduced at a later synthetic stage to an aniline. This newly formed amino group provides a second vector for diversification, allowing for the introduction of solubilizing groups, target-binding moieties, or pharmacokinetic modulators.

This application note provides a technical guide for researchers, outlining the core synthetic transformations of this precursor, detailed experimental protocols for the synthesis of medicinally relevant heterocyclic scaffolds, and the underlying rationale for its use in drug development programs.

Physicochemical Properties & Handling

A thorough understanding of the precursor's properties is essential for safe and effective use. It is typically supplied as a hydrochloride salt to improve shelf-life and handling characteristics.

| Property | Value | Source |

| IUPAC Name | 2-amino-1-(4-nitrophenyl)ethanone | PubChem[5] |

| Molecular Formula | C₈H₈N₂O₃ | PubChem[5] |

| Molecular Weight | 180.16 g/mol | PubChem[5] |

| Appearance | Typically a light-yellow to beige solid | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), alcohols (e.g., ethanol, methanol), often with heating. Limited solubility in water and non-polar solvents. | N/A |

Safety & Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) from the supplier for comprehensive handling and disposal information. The hydrochloride salt is an irritant and should be handled with care.

Core Synthetic Application: Heterocycle Synthesis

The primary utility of 2-amino-1-(4-nitrophenyl)ethan-1-one is in the construction of heterocyclic systems. These scaffolds form the core of many kinase inhibitors, anti-inflammatory agents, and other therapeutics.[6][7] We will focus on two exemplary and highly valuable transformations: the synthesis of substituted imidazoles and pyrazines.

Synthesis of 1,4-Disubstituted Imidazoles

Medicinal Chemistry Rationale: The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites.[8] Substituted imidazoles are core components of drugs targeting kinases, GPCRs, and various enzymes.

Synthetic Rationale: The α-amino ketone provides a C-N-C fragment. A one-pot, multi-component reaction with an aldehyde and an ammonium source (like ammonium acetate) is an efficient method for constructing the imidazole ring, a variation of the Radziszewski synthesis.[9]

Caption: Workflow for imidazole synthesis from the precursor.

Detailed Protocol: Synthesis of 2-Phenyl-4-(4-nitrophenyl)-1H-imidazole

-

Reagent Preparation:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (1.0 g, 4.6 mmol).

-

Add benzaldehyde (0.49 g, 4.6 mmol).

-

Add ammonium acetate (3.55 g, 46 mmol, 10 equivalents).

-

Add glacial acetic acid (20 mL) as the solvent.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle.

-

Causality: The high temperature is necessary to drive the multiple condensation and dehydration steps required for ring formation. Acetic acid serves as both a solvent and a catalyst for the imine formation and cyclization steps.

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product spot should be significantly less polar than the starting aminoketone.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the dark mixture into a beaker containing 100 mL of ice-cold water with stirring. A precipitate should form.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Causality: Neutralization is critical to deprotonate the imidazole product and precipitate it from the aqueous solution, removing the acidic solvent and excess reagents.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL).

-

Dry the crude product in a vacuum oven at 50°C.

-

For higher purity, recrystallize the solid from an appropriate solvent system, such as ethanol/water.

-

Synthesis of Substituted Pyrazines

Medicinal Chemistry Rationale: The pyrazine ring is a key component in numerous FDA-approved drugs, including kinase inhibitors like Bortezomib and Erdafitinib.[4] Its nitrogen atoms act as hydrogen bond acceptors, and the aromatic system can engage in π-stacking interactions within protein binding sites.[2][4] The synthesis of pyrazines from α-amino ketones is a foundational strategy in many medicinal chemistry programs.[10]

Synthetic Rationale: The self-condensation of two molecules of an α-amino ketone leads to a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine. This dimerization is a robust and high-yielding transformation, providing direct access to symmetrically substituted pyrazines.

Caption: Workflow for pyrazine synthesis via self-condensation.

Detailed Protocol: Synthesis of 2,5-Bis(4-nitrophenyl)pyrazine

-

Reagent Preparation:

-

In a 50 mL round-bottom flask, dissolve 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (1.0 g, 4.6 mmol) in ethanol (25 mL).

-

Add a mild base, such as sodium acetate (0.76 g, 9.2 mmol, 2 equivalents), to the solution.

-

Causality: The base is required to neutralize the hydrochloride salt, liberating the free amine which is the active nucleophile for the initial condensation step.

-

-

Reaction Execution:

-

Heat the mixture to reflux for 8-12 hours. A color change and precipitation of the product may be observed.

-

The reaction is often open to the air, as atmospheric oxygen can serve as the oxidant to convert the dihydropyrazine intermediate to the final aromatic pyrazine.

-